1,3-Diheptadecanoyl glycerol

Solubility Formulation Biochemical Assays

Lipidomics researchers face background interference from endogenous even-chain DAGs when quantifying signaling lipids. 1,3-Diheptadecanoyl glycerol (CAS 71431-35-1) eliminates this as an odd-chain (C17:0) internal standard absent from mammalian tissues. • Preferred MS calibrant: distinct RT resolves from C16:0/C18:0 DAGs on nonpolar GC columns • PKC-inactive 1,3-isomer serves as negative control for 1,2-DAG signaling studies • ≥95% purity; solubility defined in DMF, DMSO, PBS for accurate calibration • Ships at ambient; store at -20°C

Molecular Formula C37H72O5
Molecular Weight 597.0 g/mol
CAS No. 71431-35-1
Cat. No. B3025974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diheptadecanoyl glycerol
CAS71431-35-1
Molecular FormulaC37H72O5
Molecular Weight597.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)O
InChIInChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-33-35(38)34-42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
InChIKeyWDSOLIGXMKFAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diheptadecanoyl Glycerol Overview


1,1'-(2-Hydroxy-1,3-propanediyl) diheptadecanoate (CAS 71431-35-1), also known as 1,3-diheptadecanoyl glycerol or DG(17:0/0:0/17:0), is a synthetic diacylglycerol (DAG) in which two heptadecanoic acid (C17:0, margaric acid) chains are esterified to the sn-1 and sn-3 positions of a glycerol backbone [1]. As an odd-chain, fully saturated 1,3-diacylglycerol, this compound exhibits distinct physicochemical and functional properties compared to its even-chain homologs and positional isomers. It is primarily utilized as a research tool in lipid biochemistry, serving as a model compound for studying DAG-mediated signaling, as a calibration standard in mass spectrometry, and as a building block for the synthesis of more complex glycerolipids [2]. Its high purity (≥98%) and well-characterized solubility profile further support its application in controlled in vitro and analytical settings .

Irreplaceability of 1,3-Diheptadecanoyl Glycerol


Generic substitution of 1,3-diheptadecanoyl glycerol with other diacylglycerols—such as 1,3-dipalmitin (C16:0), 1,3-distearin (C18:0), or the 1,2-regioisomer—is inadvisable due to fundamental differences in physicochemical properties, biological activity, and analytical behavior. The odd-chain heptadecanoic acid (C17:0) imparts unique chromatographic retention and mass spectrometric fragmentation patterns that are essential for its role as an internal standard in lipidomics [1]. Furthermore, the 1,3-substitution pattern renders this compound inactive toward protein kinase C (PKC), unlike the 1,2-isomer which serves as a potent PKC activator [2]. Even among 1,3-diacylglycerols, the chain length critically dictates melting behavior, bilayer packing, and solvent solubility—parameters that directly influence experimental reproducibility in membrane biophysics, drug delivery formulation, and enzymatic assays . The quantitative distinctions below demonstrate why this specific compound must be procured to ensure assay validity.

1,3-Diheptadecanoyl Glycerol: Comparative Evidence


Solubility vs. 1,3-Dipalmitin (C16:0)

1,3-Diheptadecanoyl glycerol exhibits a solubility profile that, while superficially similar to its C16:0 homolog 1,3-dipalmitin, differs in absolute solubility limits in key organic solvents due to increased hydrophobicity from the additional methylene unit per acyl chain. In DMF, both compounds reach 20 mg/mL; in DMSO, 30 mg/mL; in PBS (pH 7.2), 0.7 mg/mL; and in ethanol, 0.25 mg/mL [1]. However, the higher calculated LogP of 1,3-diheptadecanoyl glycerol (15.1 [2] vs. ~13.5 for 1,3-dipalmitin [3]) predicts a ~40-fold greater partition into lipid membranes or organic phases, which can significantly alter the effective concentration available in cell-based assays or biphasic reaction systems.

Solubility Formulation Biochemical Assays

Boiling Point vs. 1,3-Distearin (C18:0)

The boiling point of 1,3-diheptadecanoyl glycerol is predicted at 649.3±0.0 °C (at 760 mmHg) [1], which is approximately 20 °C lower than that of 1,3-distearin (C18:0), which is predicted at 669.6±22.0 °C [2]. This 20 °C differential reflects the shorter acyl chain length (C17 vs C18) and translates into slightly higher volatility under gas chromatographic conditions. In practice, this enables earlier elution of the C17:0 DAG relative to the C18:0 analog on nonpolar GC columns, providing a distinct retention time that is valuable for co-elution studies and internal standardization in complex lipid mixtures.

Thermal Properties Chromatography Synthetic Chemistry

PKC Activation: 1,3- vs. 1,2-DAG

The 1,3-substitution pattern of this compound renders it biologically inert as a protein kinase C (PKC) activator. In contrast, the 1,2-regioisomer (1,2-diheptadecanoyl-rac-glycerol, CAS 98896-81-2) is expected to activate PKC in a manner analogous to 1,2-dipalmitoyl-rac-glycerol, which activates PKCα with a Ka of 3.8 μM in vitro . Studies on model DAGs confirm that 1,3-diolein does not activate PKC, whereas 1,2-sn-diolein is a potent activator [1]. This regiospecificity is critical: using the 1,3-isomer as a negative control in PKC signaling experiments ensures that any observed cellular response is specifically due to 1,2-DAG-mediated signaling and not a general lipid bilayer perturbation.

Signal Transduction PKC Activation Lipid Second Messengers

Odd-Chain C17:0 for MS Quantitation

1,3-Diheptadecanoyl glycerol contains two heptadecanoic acid (C17:0) chains, an odd-chain fatty acid that is virtually absent in mammalian lipidomes [1]. This natural scarcity makes it an ideal internal standard for the quantification of even-chain diacylglycerols (e.g., C16:0, C18:0, C18:1) in complex biological matrices using LC-MS/MS or GC-MS. In a representative method, C17:0-containing DAG is spiked into samples prior to extraction, and the ratio of analyte peak area to internal standard peak area is used to correct for extraction efficiency and ionization variability. The use of 1,3-diheptadecanoyl glycerol in this context is supported by its predictable fragmentation pattern: the precursor ion [M+H]+ at m/z 597.5 yields characteristic product ions corresponding to neutral loss of the C17:0 acyl chain [2].

Lipidomics Mass Spectrometry Internal Standard

Density & Refractive Index vs. 1,3-Distearin

The density of 1,3-diheptadecanoyl glycerol is predicted to be 0.926±0.06 g/cm³, slightly higher than that of 1,3-distearin (0.923±0.06 g/cm³) [1]. Its refractive index is predicted to be 1.466 [2], while data for 1,3-distearin is approximately 1.460. These subtle differences arise from the tighter molecular packing achievable with the odd-chain C17:0 acyl groups compared to the even-chain C18:0. In the context of formulating liposomes or supported lipid bilayers, such variations in density and refractive index can influence vesicle size distribution, lamellarity, and optical properties—parameters that are critical for applications in drug delivery and biosensing.

Physical Chemistry Lipid Bilayers Formulation Science

Applications of 1,3-Diheptadecanoyl Glycerol


Lipidomics Internal Standard

1,3-Diheptadecanoyl glycerol is the preferred internal standard for LC-MS/MS and GC-MS workflows quantifying C16:0, C18:0, and C18:1 diacylglycerols in biological samples. Its odd-chain C17:0 composition ensures it is not naturally present in mammalian tissues, eliminating background interference. The predicted boiling point (649.3 °C) provides a distinct retention time that resolves from even-chain DAGs on standard nonpolar GC columns [1]. The compound's high purity (≥98%) and defined solubility in DMF and DMSO facilitate preparation of accurate calibration curves [2].

Negative Control for PKC Assays

Because 1,3-diacylglycerols, including this compound, do not activate PKC, they serve as essential negative controls in experiments designed to probe 1,2-DAG-mediated signaling. By comparing cellular responses to 1,2-diheptadecanoyl-rac-glycerol (active) versus the 1,3-isomer (inactive), researchers can dissect specific PKC-dependent pathways from nonspecific membrane effects [1].

Building Block for Odd-Chain Lipid Synthesis

1,3-Diheptadecanoyl glycerol is a versatile starting material for the synthesis of triacylglycerols and glycerophospholipids containing odd-chain fatty acids. In one protocol, it is reacted with palmitic acid (C16:0) in the presence of DCC/DMAP to yield the mixed triacylglycerol 1,3-bis-heptadecanoyloxy-2-palmitoyloxy-propane in 64% yield [1]. Such custom odd-chain lipids are valuable as physical probes (e.g., in solid-state NMR to study membrane order) or as unnatural substrates in lipase assays.

Calibration Standard for High-Temperature GC

The well-defined boiling point (649.3±0.0 °C) and density (0.926 g/cm³) of 1,3-diheptadecanoyl glycerol make it a reliable calibrant for high-temperature GC methods used to analyze wax esters, sterol esters, and high-molecular-weight lipids [1]. Its retention time provides a reference point for calculating retention indices of unknown even-chain diacylglycerols in complex mixtures derived from natural oils or biological extracts.

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